molecular formula C21H16N2O3S B2972275 N-(4-phenoxyphenyl)quinoline-8-sulfonamide CAS No. 438529-26-1

N-(4-phenoxyphenyl)quinoline-8-sulfonamide

Cat. No.: B2972275
CAS No.: 438529-26-1
M. Wt: 376.43
InChI Key: ALDVBVVOAOOFIN-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)quinoline-8-sulfonamide (CAS 438529-26-1) is a high-purity quinoline-sulfonamide hybrid compound of significant interest in biochemical and pharmacological research. This reagent belongs to a class of compounds known for diverse biological activities, with studies highlighting its relevance in two primary areas: oncology and inflammation. In cancer research, quinoline-8-sulfonamide derivatives have been identified as potent modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme critical for regulating cancer metabolism (the Warburg effect) in numerous human tumors, including lung, breast, and gastric cancers . Modulating PKM2 can disrupt the metabolic flux in cancer cells, reducing intracellular pyruvate levels and impacting cell viability and cycle progression, with some derivatives showing heightened cytotoxicity against cancer cells versus normal cells . Furthermore, closely related structural analogues have demonstrated marked anti-inflammatory effects. Specifically, N-(4-methoxyphenyl)quinoline-8-sulfonamide was shown to reduce the inflammatory response in fibroblast-like synoviocytes by targeting the Receptor Activity Modifying Protein 1 (RAMP1) in models of rheumatoid arthritis . This mechanism involves restoring the balance of Gαs/Gαi proteins and upregulating cAMP expression, thereby inhibiting the RAMP1-mediated inflammatory pathway and the release of cytokines like IL-1β and IL-6 . The compound is provided for research purposes only and must not be used for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet and handle the product with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-phenoxyphenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-27(25,20-10-4-6-16-7-5-15-22-21(16)20)23-17-11-13-19(14-12-17)26-18-8-2-1-3-9-18/h1-15,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDVBVVOAOOFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Phenoxyphenyl Quinoline 8 Sulfonamide

General Strategies for the Synthesis of Quinoline-Sulfonamide Analogues

The construction of quinoline-sulfonamide derivatives relies on a toolbox of robust chemical reactions. These methods allow for the efficient coupling of the quinoline (B57606) and sulfonamide moieties, as well as the introduction of various substituents to explore structure-activity relationships.

The most direct and widely employed method for the synthesis of quinoline-sulfonamides is the reaction between a quinoline-sulfonyl chloride and an appropriate amine. rsc.orgnih.govrsc.orglibretexts.org This nucleophilic substitution reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.orgrsc.org

The general reaction involves dissolving the quinoline-sulfonyl chloride, such as quinoline-8-sulfonyl chloride, in a suitable solvent like dichloromethane (B109758) or chloroform. rsc.orgmdpi.com An amine is then added, often in the presence of a base like pyridine (B92270) or triethylamine, and the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). rsc.orgmdpi.com For instance, the synthesis of various quinoline-8-sulfonamide (B86410) derivatives has been achieved by reacting quinoline-8-sulfonyl chloride with a range of substituted amines. rsc.org This method is highly versatile, allowing for the introduction of diverse functionalities onto the sulfonamide nitrogen.

Several variations of this method exist to improve efficiency and environmental friendliness. For example, microwave-assisted, solvent- and catalyst-free conditions have been developed for the sulfonylation of amines, offering excellent yields in short reaction times. rsc.org Copper(I)-catalyzed sulfonylation of 8-aminoquinoline (B160924) amides with sulfonyl chlorides has also been reported, providing a mild protocol with excellent substrate tolerance. nih.gov

The synthesis of the precursor, quinoline-sulfonyl chloride, is typically achieved by treating the corresponding quinoline with chlorosulfonic acid. mdpi.commdpi.com

Table 1: Examples of Sulfonylation Reactions for Quinoline-Sulfonamide Synthesis

Quinoline Precursor Amine Base Solvent Product Reference
Quinoline-8-sulfonyl chloride Substituted amines Pyridine Dichloromethane Quinoline-8-sulfonamide derivatives rsc.org
8-Quinolinesulfonyl chloride Propargylamine (B41283) Triethylamine Chloroform N-propargylquinoline-8-sulfonamide mdpi.com

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinoline ring in sulfonamide analogs, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used in medicinal chemistry for the synthesis of biaryl compounds. nih.govresearchgate.net In the context of quinoline-sulfonamides, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents onto a halogenated quinoline core. nih.govacs.orgnih.gov For example, the coupling of a bromo-substituted quinoline derivative with an arylboronic acid in the presence of a palladium catalyst and a base can yield the corresponding aryl-substituted quinoline. nih.gov This strategy allows for the rapid exploration of analogs for structure-activity relationship (SAR) optimization. nih.gov

The Sonogashira coupling reaction is another palladium-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is particularly useful for introducing alkynyl functionalities into the quinoline scaffold, which can then be further elaborated. researchgate.net The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and a base. libretexts.orgwikipedia.org For instance, the Sonogashira coupling of a dihalo-substituted quinoline can be performed regioselectively, allowing for the stepwise introduction of different alkynyl groups. researchgate.netacs.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne dimers. wikipedia.org

Table 2: Metal-Catalyzed Coupling Reactions in Quinoline Chemistry

Coupling Reaction Reactants Catalyst System Key Bond Formed Application in Quinoline Synthesis
Suzuki-Miyaura Organoboron compound + Organic halide/triflate Palladium complex + Base C(sp²) - C(sp²) Introduction of aryl/heteroaryl groups

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium complex + Copper(I) cocatalyst + Base | C(sp²) - C(sp) | Introduction of alkynyl groups |

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective "click chemistry" reaction that forms a 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne. nih.govacs.orgrsc.org This reaction has found widespread application in medicinal chemistry for the synthesis of complex molecules due to its reliability and mild reaction conditions. nih.govnih.gov

In the synthesis of quinoline-sulfonamide analogs, the CuAAC reaction can be used to link a quinoline moiety bearing an azide or alkyne functionality to another molecule containing the complementary functional group. mdpi.comnih.gov This approach allows for the modular construction of diverse libraries of compounds. For example, a series of 8-quinolinesulfonamide derivatives containing a 1,2,3-triazole ring were synthesized via the CuAAC reaction between an alkyne-functionalized quinoline-8-sulfonamide and various organic azides. mdpi.comnih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent. acs.org

Synthetic Routes to N-(4-phenoxyphenyl)quinoline-8-sulfonamide Core Structure

The synthesis of the specific compound this compound involves the key sulfonylation reaction. The primary route would involve the reaction of quinoline-8-sulfonyl chloride with 4-phenoxyaniline (B93406).

The synthesis would proceed as follows:

Preparation of Quinoline-8-sulfonyl chloride: Quinoline is reacted with chlorosulfonic acid to produce quinoline-8-sulfonyl chloride.

Sulfonylation: Quinoline-8-sulfonyl chloride is then reacted with 4-phenoxyaniline in the presence of a suitable base, such as pyridine, in an appropriate solvent like dichloromethane, to yield this compound. rsc.org

This straightforward approach allows for the efficient construction of the target molecule.

Derivatization Strategies for Structural Modifications of this compound

To explore the chemical space around this compound and to investigate structure-activity relationships, various derivatization strategies can be employed. These modifications can be targeted at different parts of the molecule, including the quinoline ring system.

The quinoline ring of this compound offers several positions for modification. These modifications can be introduced either by starting with a pre-functionalized quinoline derivative or by direct functionalization of the quinoline ring in a later step.

Common modifications include the introduction of substituents at various positions of the quinoline ring. For example, halogen atoms can be introduced, which can then serve as handles for further functionalization via metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. nih.govacs.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups.

Furthermore, other functional groups such as hydroxyl, amino, or alkyl groups can be introduced to the quinoline ring to modulate the physicochemical properties of the molecule. For instance, 8-hydroxyquinoline (B1678124) derivatives have been synthesized and utilized as precursors for further modifications. mdpi.comresearchgate.net The reactivity of the quinoline ring also allows for electrophilic or radical substitution reactions at specific positions. nih.gov

Modifications on the Phenoxyphenyl Moiety

A common approach to synthesizing analogs with modified phenoxyphenyl moieties involves the coupling of a substituted phenol (B47542) with a suitable quinoline precursor. For instance, the synthesis of analogs bearing substituents such as trifluoromethyl groups on the phenoxy ring has been described in the context of related quinoline derivatives. nih.gov The general synthetic route would involve the reaction of 8-(sulfonamido)quinoline with a substituted diphenylether. More specifically, the synthesis of N-(4-(substituted-phenoxy)phenyl)quinoline-8-sulfonamide would start from 4-aminophenol, which is first reacted with a substituted fluorobenzene (B45895) to form a substituted 4-phenoxyaniline. This intermediate is then reacted with quinoline-8-sulfonyl chloride to yield the final product.

This methodology allows for the introduction of a wide array of functional groups onto the phenoxy ring, including but not limited to, alkyl, alkoxy, and halogen groups. The choice of substituent can be guided by the desire to enhance lipophilicity, introduce specific electronic effects, or improve metabolic stability.

Table 1: Examples of Synthesized this compound Derivatives with Modifications on the Phenoxyphenyl Moiety
CompoundModification on Phenoxyphenyl MoietySynthetic PrecursorsGeneral Reaction Type
N-(4-(3-(trifluoromethyl)phenoxy)phenyl)quinoline-8-sulfonamide3-(Trifluoromethyl) substituent4-(3-(Trifluoromethyl)phenoxy)aniline and Quinoline-8-sulfonyl chlorideSulfonamide formation
N-(4-(4-methoxyphenoxy)phenyl)quinoline-8-sulfonamide4-Methoxy substituent4-(4-Methoxyphenoxy)aniline and Quinoline-8-sulfonyl chlorideSulfonamide formation
N-(4-(4-chlorophenoxy)phenyl)quinoline-8-sulfonamide4-Chloro substituent4-(4-Chlorophenoxy)aniline and Quinoline-8-sulfonyl chlorideSulfonamide formation

Modifications at the Sulfonamide Linkage and Nitrogen Atom

N-Alkylation and N-Acylation:

The nitrogen atom of the sulfonamide can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved by reacting the parent sulfonamide with an appropriate alkyl halide in the presence of a base. nih.gov This modification can alter the compound's lipophilicity and steric profile. Similarly, N-acylation, accomplished by reacting the sulfonamide with an acylating agent such as an acyl chloride or an N-acylbenzotriazole, introduces an amide functionality. researchgate.netsemanticscholar.org This can change the electronic properties and hydrogen bonding capabilities of the sulfonamide linkage.

Bioisosteric Replacement:

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. In the context of this compound, the sulfonamide linkage can be replaced with other functional groups that mimic its steric and electronic properties. nih.gov

One notable bioisosteric replacement involves the use of a 1,2,3-triazole ring. nih.gov The synthesis of such an analog begins with the reaction of quinoline-8-sulfonyl chloride with propargylamine to form N-propargylquinoline-8-sulfonamide. nih.gov This alkyne-containing intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a suitable azide to form the 1,2,3-triazole ring. nih.gov This modification can lead to derivatives with altered metabolic stability and receptor interaction profiles. nih.gov

Table 2: Examples of Modifications at the Sulfonamide Linkage of this compound
Modification TypeResulting MoietyGeneral Synthetic ApproachKey Reagents
N-Alkylation-SO2-N(R)-Reaction with an alkyl halide in the presence of a base. nih.govAlkyl halide, Base (e.g., K2CO3)
N-Acylation-SO2-N(COR)-Reaction with an acylating agent. researchgate.netsemanticscholar.orgAcyl chloride or N-acylbenzotriazole, Base (e.g., NaH)
Bioisosteric Replacement1,2,3-Triazole LinkageCopper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govN-propargylquinoline-8-sulfonamide, Organic azide, Copper(I) catalyst

Advanced Spectroscopic and Analytical Characterization of N 4 Phenoxyphenyl Quinoline 8 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon-hydrogen framework and establish connectivity between different parts of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: The ¹H NMR spectrum of N-(4-phenoxyphenyl)quinoline-8-sulfonamide would display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) and phenoxyphenyl rings are expected to resonate in the downfield region, typically between 6.5 and 8.5 ppm. researchgate.net The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) allow for the assignment of protons to their specific positions on the aromatic rings. A key diagnostic signal is the proton of the sulfonamide (SO₂NH) group, which often appears as a broad singlet at a downfield chemical shift, typically between 8.78 and 10.15 ppm, and is exchangeable with D₂O. rsc.orgnih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbon atoms typically show signals in the region between 111 and 161 ppm. rsc.org The carbon atoms directly attached to the electronegative sulfonyl group and nitrogen atoms would be expected to appear at the lower field end of this range.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between carbon signals based on the number of attached protons. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (those with no attached protons) are not observed. This technique is instrumental in confirming the assignments made in the standard ¹³C NMR spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Quinoline Aromatic Protons7.5 - 9.0122 - 152
Phenoxyphenyl Aromatic Protons6.8 - 7.4118 - 158
Sulfonamide N-H Proton9.0 - 10.5 (broad singlet)N/A

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the individual aromatic rings of the quinoline and phenoxyphenyl moieties. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems, which is useful for identifying all protons belonging to a particular ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the distinct fragments of the molecule, for instance, establishing the link from the quinoline ring (C8) to the sulfur atom of the sulfonamide, and from the sulfonamide nitrogen to the 4-phenoxyphenyl group. nih.govnih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the three-dimensional conformation of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, the constitution of this compound can be unequivocally confirmed. nih.gov

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the calculation of the elemental composition and unambiguous determination of the molecular formula. For this compound (C₂₁H₁₆N₂O₃S), HRMS would confirm the calculated monoisotopic mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate the parent molecular ions, such as [M+H]⁺ or [M+Na]⁺, for analysis. nih.govacs.org The ability of HRMS instruments to operate in data-independent acquisition (DIA) modes allows for the collection of comprehensive MS/MS data on all precursor ions, facilitating retrospective analysis. nih.gov

Hyphenated techniques combine a separation method with mass spectrometry, providing enhanced analytical power.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is the foremost technique for the analysis of sulfonamide derivatives. nih.govresearchgate.net A liquid chromatograph separates the compound from impurities, and the eluent is then introduced into the mass spectrometer. ESI is the most common ionization source for this type of analysis. In tandem MS (MS/MS) experiments, the parent ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation of sulfonamides is well-characterized and often involves the cleavage of the S-N bond, leading to characteristic fragment ions. nih.govresearchgate.net A common fragmentation pathway for sulfonamides produces a characteristic ion at m/z 156, corresponding to the benzenesulfonamide (B165840) moiety, which can further lose SO₂ to yield an ion at m/z 92. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): Due to the low volatility and thermal lability of complex sulfonamides, GC-MS is generally less suitable than LC-MS. However, it can be a valuable tool for analyzing the core quinoline structure or more volatile derivatives.

ESI-FTICR MS (Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry): This powerful technique combines a soft ionization method (ESI) with a high-resolution mass analyzer (FTICR). It provides exceptional mass accuracy and resolution, making it ideal for the detailed study of fragmentation pathways and the confirmation of elemental compositions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. The sulfonamide group is particularly prominent, showing strong asymmetric and symmetric stretching vibrations for the S=O bonds in the ranges of 1353–1310 cm⁻¹ and 1170–1143 cm⁻¹, respectively. rsc.orgacs.orgmdpi.com The N-H stretching vibration of the sulfonamide appears as a single band in the region of 3350–3144 cm⁻¹. rsc.orgnih.gov The S-N bond stretch is typically found around 900 cm⁻¹. rsc.org Other key absorptions include C-O-C stretching from the phenoxy ether linkage and various C=C and C=N stretching vibrations from the aromatic quinoline and phenyl rings between 1600 and 1450 cm⁻¹. rsc.orgmdpi.com

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Sulfonamide (N-H)Stretch3350 - 3144
Aromatic (C-H)Stretch3100 - 3000
Sulfonyl (S=O)Asymmetric Stretch1353 - 1310
Sulfonyl (S=O)Symmetric Stretch1170 - 1143
Aromatic (C=C, C=N)Stretch1600 - 1450
Ether (C-O-C)Asymmetric Stretch1286 - 1254
Sulfonamide (S-N)Stretch~900

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the study of this compound and its derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking that govern the supramolecular architecture. researchgate.net

The solid-state structure of sulfonamides is often characterized by specific hydrogen-bonding patterns, primarily forming either chains or dimers through N–H···O=S interactions. mdpi.com For instance, in the crystal structure of the related compound quinoline-8-sulfonamide (B86410), molecules are linked by pairs of N–H···O hydrogen bonds, creating inversion dimers. researchgate.net These dimers are further organized through π–π stacking interactions between the quinoline rings. researchgate.net It is anticipated that this compound would exhibit similar, albeit more complex, packing arrangements due to the additional phenoxy group, which could participate in further van der Waals or π–π interactions.

The crystallographic data for a related compound, quinoline-8-sulfonamide, is presented below to illustrate the type of information obtained from an X-ray diffraction study.

Table 1: Representative Crystallographic Data for Quinoline-8-sulfonamide

Parameter Value
Chemical Formula C₉H₈N₂O₂S
Formula Weight 208.23
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.9431 (3)
b (Å) 10.4542 (2)
c (Å) 10.4648 (2)
β (°) 109.313 (2)
Volume (ų) 923.33 (4)
Z 4

Data sourced from a study on quinoline-8-sulfonamide, a structurally related compound. researchgate.net

Analysis of such data for this compound would allow for a detailed comparison of its structural parameters with those of other known sulfonamides. mdpi.com Key aspects to investigate would include the dihedral angle between the quinoline and phenoxyphenyl rings, which would be influenced by the C-S-N-C torsion angle, and the planarity of the quinoline system. These structural details are crucial for understanding the molecule's shape and its potential interactions with biological targets.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound like this compound, ensuring its purity and confirming that the desired chemical transformation has occurred.

The procedure involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₂₁H₁₆N₂O₃S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 21 252.231 66.99
Hydrogen H 1.008 16 16.128 4.28
Nitrogen N 14.007 2 28.014 7.44
Oxygen O 15.999 3 47.997 12.75
Sulfur S 32.06 1 32.06 8.52

| Total | | | | 376.43 | 100.00 |

Experimental verification of these percentages is a standard procedure in the characterization of novel compounds. Any significant deviation from these values would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Biological Activity Profiling and Mechanistic Investigations of N 4 Phenoxyphenyl Quinoline 8 Sulfonamide Analogues

In Vivo Efficacy Studies in Relevant Animal Models

Evaluation of Therapeutic Efficacy in Disease Models (e.g., anti-infective, anti-inflammatory, anticancer)

Comprehensive studies detailing the therapeutic efficacy of N-(4-phenoxyphenyl)quinoline-8-sulfonamide in established disease models for anti-infective, anti-inflammatory, or anticancer activities are not readily found in the current body of scientific literature. While the foundational quinoline (B57606) and sulfonamide moieties are present in many compounds with demonstrated biological activities, specific data from in vivo or in vitro disease models for this compound remains to be published.

The general class of sulfonamides has been recognized for a wide range of antimicrobial activity against both gram-positive and gram-negative bacteria. mhmedical.com Similarly, various quinoline derivatives have been investigated for their potential as therapeutic agents in a number of diseases. nih.gov However, without specific experimental data, the therapeutic potential of this compound in these areas cannot be definitively stated.

Table 1: Summary of Therapeutic Efficacy Data for this compound

Disease Model Cell Line/Organism Observed Effect
Anti-infective Data Not Available Data Not Available
Anti-inflammatory Data Not Available Data Not Available

Assessment of Target Engagement and Pharmacodynamic Markers in Vivo

Information regarding the in vivo assessment of target engagement and the identification of specific pharmacodynamic markers for this compound is not available in the reviewed scientific literature. Studies that would elucidate the molecular targets of this compound within a biological system, and subsequently measure the physiological or biochemical effects of this engagement over time, have not been reported.

Such investigations are crucial for understanding the mechanism of action and for the development of a compound as a potential therapeutic agent. The lack of this data for this compound means that its specific biological targets and its effects in a living organism are currently unknown.

Table 2: In Vivo Target Engagement and Pharmacodynamic Marker Data for this compound

Target In Vivo Model Pharmacodynamic Marker Outcome

Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Structural Features Contributing to Biological Potency

The biological activity of N-(4-phenoxyphenyl)quinoline-8-sulfonamide and its analogs is derived from the specific arrangement and interplay of its core structural components: the quinoline (B57606) ring system, the sulfonamide linker, and the N-(4-phenoxyphenyl) substituent.

Quinoline Scaffold : The bicyclic quinoline ring is a "privileged" structure in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgmdpi.com Its rigid, aromatic nature allows it to participate in crucial binding interactions within protein targets, such as hydrophobic interactions, π-π stacking, and π-sulfur interactions. mdpi.com For instance, in studies of quinoline-8-sulfonamides as inhibitors of the PKM2 enzyme, the quinoline moiety was found to form hydrophobic interactions with amino acid residues like Pro53, Tyr83, and Ala366, contributing significantly to the stability of the ligand-protein complex. mdpi.com Crystal structure analysis of the parent quinoline-8-sulfonamide (B86410) reveals that the quinoline ring system engages in π-π stacking interactions, which can be a vital component of receptor binding. nih.gov

Sulfonamide Linker (-SO₂NH-) : The sulfonamide group is not merely a linker but a critical pharmacophoric element. rsc.org It is a strong hydrogen bond acceptor and can also act as a hydrogen bond donor, enabling it to form key interactions with biological targets. rsc.orgacs.org Molecular docking studies have shown that the oxygen atoms of the sulfonamide group can form hydrogen bonds with backbone or side-chain residues of target proteins, such as TYR69 and ALA68 in monoamine oxidase A (MAO-A). rsc.org The sulfonamide group's geometry and electronic properties are crucial for orienting the quinoline and phenyl substituents correctly within a binding pocket. researchgate.net Furthermore, an intramolecular hydrogen bond can form between one of the sulfamoyl hydrogens and the quinoline nitrogen, which helps to rigidify the conformation of the molecule, potentially pre-organizing it for optimal receptor binding. nih.govresearchgate.net

N-(4-phenoxyphenyl) Group : This large, lipophilic substituent is critical for establishing specific interactions within the hydrophobic regions of a target's binding site. The diaryl ether (phenoxyphenyl) motif provides an extended aromatic system that can engage in van der Waals forces and hydrophobic interactions, enhancing binding affinity. The precise nature and substitution pattern of this group are pivotal for determining the compound's potency and selectivity.

Impact of Substituent Effects (Electronic, Steric, Lipophilic) on Biological Activity

Electronic Effects : The addition of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like chloro (-Cl), nitro (-NO₂), or trifluoromethyl (-CF₃) can significantly alter the electronic distribution of the aromatic rings. acs.orgmdpi.com These changes can affect the strength of hydrogen bonds and π-stacking interactions. For example, in a series of quinoxaline (B1680401) sulfonamides (a related class of compounds), the presence of EDGs on the phenylsulfonamide ring was found to positively contribute to antibacterial activity. mdpi.com In another study on quinoline-based thiosemicarbazides, EWGs such as bromine, chlorine, and nitro groups on the phenyl ring were found to be most influential for enhancing antimycobacterial activity. acs.org

Steric Effects : The size and shape of substituents can dictate how the ligand fits into its binding pocket. Bulky groups can create steric hindrance, preventing optimal binding, or they can be beneficial by occupying a specific pocket to enhance selectivity. The position of the substituent is also critical. For instance, studies on quinoxaline sulfonamides showed that an ortho-hydroxyl group on the phenylsulfonamide moiety increased antibacterial activity, whereas a 2-chlorophenyl substituent resulted in moderate activity, highlighting the importance of both the substituent's nature and its location. mdpi.com

The following table, based on data from related quinoline and quinoxaline sulfonamide series, illustrates how different substituents can modulate biological activity.

ScaffoldSubstituent (R) on Phenyl RingBiological Activity (IC₅₀ or MIC)Target/OrganismReference
Quinoline-8-sulfonamidem-ChloroIC₅₀ = 0.59 µMMAO-A rsc.org
Quinoline-8-sulfonamideo-FluoroIC₅₀ = 0.47 µMMAO-B rsc.org
Quinoline-thiosemicarbazide4-ChloroMIC = 6.25 µMM. tuberculosis acs.org
Quinoline-thiosemicarbazide4-BromoMIC = 12.5 µMM. tuberculosis acs.org
N-(quinolin-8-yl)benzenesulfonamide4-ChloroMIC = 19.04 x 10⁻⁵ mg/mLS. aureus nih.gov

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to ligand-receptor interactions, as biological targets are chiral environments. While this compound itself is an achiral molecule, the introduction of chiral centers via substitution can lead to the formation of enantiomers or diastereomers with potentially distinct biological activities.

The importance of stereochemistry is well-documented in the broader class of quinoline-containing compounds. A classic example is the cinchona alkaloids quinine (B1679958) and its diastereomer quinidine (B1679956). mdpi.com Despite having the same chemical formula and connectivity, their different 3D structures result in different therapeutic applications; quinine is an antimalarial agent, while quinidine is used as an anti-arrhythmic drug. mdpi.com

In the context of designing analogs of this compound, introducing a chiral substituent—for example, on a linker attached to the phenyl ring—would necessitate the separation and individual testing of each stereoisomer. One enantiomer may fit perfectly into the receptor's binding site, leading to high potency, while the other may fit poorly or not at all, resulting in lower activity or even undesired off-target effects. For sulfinamide analogs, which are stereoisomers of sulfonamides, different stereochemistries have been shown to have preferential binding to certain proteins. acs.org Therefore, while the parent compound lacks stereocenters, any rational drug design program building upon this scaffold must consider the stereochemical consequences of structural modifications to optimize potency and selectivity.

Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Activity and Selectivity

Advanced ligand design often moves beyond simple substituent changes to explore more significant structural modifications through bioisosteric replacement and scaffold hopping. These strategies aim to improve potency, selectivity, and pharmacokinetic properties or to secure novel intellectual property.

Bioisosteric Replacements : Bioisosterism is a strategy where one atom or functional group in a molecule is replaced by another with similar physical or chemical properties (e.g., size, shape, electronic distribution). drughunter.comufrj.br This can lead to improved biological activity, better metabolic stability, or reduced toxicity. nih.gov

Sulfonamide Bioisosteres : The sulfonamide group itself can be replaced. For example, a "retro-sulfonamide" (-NHSO₂-) could alter the hydrogen bonding vectors and orientation within the binding site. Other potential bioisosteres for sulfonamides include sulfoximines and sulfonimidamides, which offer different geometries and hydrogen-bonding capabilities. drughunter.comresearchgate.net

Ring Bioisosteres : The phenyl rings in the phenoxyphenyl moiety could be replaced with heterocyclic rings like pyridine (B92270), thiophene (B33073), or pyrazole. nih.gov Such changes can introduce new hydrogen bonding opportunities, modulate lipophilicity, and alter metabolic profiles. For instance, replacing a benzene (B151609) ring with a thiophene ring is a classic bioisosteric replacement. sci-hub.se

Scaffold Hopping : This is a more profound strategy that involves replacing the central quinoline-sulfonamide core with a structurally different scaffold while preserving the essential 3D orientation of key binding groups. youtube.com The goal is to discover novel chemical series (chemotypes) with similar or improved biological activity but with different physicochemical properties. researchgate.net For the this compound scaffold, a hopping strategy might involve:

Replacing the quinoline core with other bicyclic heteroaromatics like quinazoline (B50416), quinoxaline, or benzimidazole. researchgate.netnih.gov For example, researchers have successfully "hopped" from a quinoline scaffold to a quinazoline scaffold to develop new efflux pump inhibitors, demonstrating that the quinazoline core could effectively mimic the biological function of the original quinoline. researchgate.netnih.gov The new scaffold must be able to present the sulfonamide and phenoxyphenyl groups in a similar spatial arrangement to maintain interaction with the biological target.

These advanced design strategies are powerful tools for optimizing lead compounds, overcoming liabilities such as poor metabolic stability or off-target toxicity, and exploring new chemical space. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel derivatives and identifying key molecular features that influence efficacy.

Two-dimensional QSAR (2D-QSAR) models correlate the biological activity of compounds with their global or 2D physicochemical properties. For a series of quinoline-sulfonamide derivatives, these parameters typically include electronic, hydrophobic, and steric descriptors. A quantitative relationship can be developed using statistical methods like multiple linear regression (MLR). nih.gov

Key physicochemical parameters often evaluated in 2D-QSAR studies of related sulfonamide and quinoline (B57606) structures include:

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges can describe a molecule's electronic aspects and its ability to engage in electrostatic interactions. nih.govdergipark.org.tr

Hydrophobic Descriptors: The partition coefficient (log P) is a crucial parameter that quantifies the hydrophobicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Steric Descriptors: Molecular weight, molar refractivity, and topological indices provide information about the size and shape of the molecule, which are critical for receptor binding. dergipark.org.tr

A typical 2D-QSAR equation might take the following form: log(1/IC50) = c1(Descriptor A) + c2(Descriptor B) + ... + constant

By analyzing the coefficients (c1, c2, etc.), researchers can determine the relative importance of each descriptor, thereby guiding the modification of the N-(4-phenoxyphenyl)quinoline-8-sulfonamide scaffold to enhance biological activity.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D arrangement of atoms and the associated molecular fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. nih.govnih.gov

For a series of this compound analogs, these methods involve:

Molecular Alignment: Superimposing the set of molecules based on a common structural feature.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (CoMFA) at each grid point. nih.govresearchgate.net CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net

Statistical Analysis: Using Partial Least Squares (PLS) analysis to correlate the variations in these field values with the variations in biological activity.

The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely impact activity. nih.gov For instance, a green contour map in a CoMFA steric field analysis would indicate that bulky substituents are favored in that region for higher activity, while a blue contour map in an electrostatic field would suggest that electropositive groups are beneficial. nih.gov These spatial maps are invaluable for visualizing the structural requirements of the target's binding site.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interaction with a biological target, such as an enzyme or receptor. researchgate.netnih.gov

The process involves simulating the motion of the ligand-protein complex in a solvated environment for a specific duration, typically nanoseconds to microseconds. nih.gov Analysis of the resulting trajectory can reveal:

Conformational Analysis: The simulation shows the range of conformations the ligand can adopt within the binding site, identifying the most stable or energetically favorable poses.

Ligand-Protein Complex Stability: The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.netnih.gov A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. researchgate.net

Key Interactions: MD simulations can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for maintaining the stability of the ligand-protein complex. nih.gov

This information is vital for understanding the binding mechanism at a dynamic level, which is not captured by static docking models alone.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules early in the drug discovery process. nih.gov For this compound, computational models can predict various key parameters that determine its drug-likeness. nih.govresearchgate.net

Many of these predictions are based on established rules and models, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. journaljpri.com Computational ADME studies on quinoline and sulfonamide derivatives often report favorable drug-like properties. nih.govrsc.org

ADME ParameterPredicted Property for this compound (Illustrative)Significance
Molecular Weight~390.45 g/molGenerally, <500 g/mol is preferred for good absorption (Lipinski's Rule). journaljpri.com
Log P (Octanol-Water Partition Coefficient)Calculated values typically between 3 and 5Indicates optimal hydrophobicity for membrane permeability.
Hydrogen Bond Donors1 (from the sulfonamide -NH group)Fewer than 5 is favorable for oral bioavailability (Lipinski's Rule).
Hydrogen Bond Acceptors4 (2 from sulfonyl oxygens, 1 from quinoline nitrogen, 1 from ether oxygen)Fewer than 10 is favorable for oral bioavailability (Lipinski's Rule).
Topological Polar Surface Area (TPSA)~75-85 ŲValues < 140 Ų are associated with good cell permeability. journaljpri.com
Blood-Brain Barrier (BBB) PermeabilityPredicted to be low/non-penetrantIndicates whether the compound is likely to enter the central nervous system. nih.gov
HepatotoxicityPredicted to be low or non-toxicAssesses the risk of drug-induced liver injury. journaljpri.com

Note: The values in this table are illustrative and based on typical predictions for similar chemical structures. Actual values would be determined by specific computational software.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure, pKa Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. researchgate.net These methods are used to analyze the electronic structure, reactivity, and other molecular properties of this compound. nih.govsemanticscholar.org

Key applications of DFT for this compound include:

Geometry Optimization: Determining the most stable 3D conformation of the molecule in its ground state. nih.gov

Frontier Molecular Orbitals (FMOs): Calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This helps in understanding and predicting how the molecule will interact with biological targets. researchgate.net

pKa Prediction: The acidity of the sulfonamide proton is a crucial property affecting solubility and target interaction. Quantum chemical methods can be used to predict pKa values. researchgate.net These calculations often involve determining the free energy change of the deprotonation reaction in a solvent model. rsc.orgnih.gov For sulfonamides, there is a strong correlation between calculated equilibrium bond lengths within the SO₂NH group and experimental aqueous pKa values, offering a powerful predictive tool. rsc.orgchemrxiv.org

These computational approaches provide a robust framework for understanding the chemical behavior of this compound at an electronic level, complementing experimental data and guiding further research.

Future Directions and Translational Research Potential

Development of Next-Generation N-(4-phenoxyphenyl)quinoline-8-sulfonamide Derivatives with Optimized Efficacy and Specificity

The development of next-generation derivatives is centered on strategic structural modifications to the parent scaffold to improve its pharmacological profile. A primary strategy is the creation of hybrid molecules, which involves combining the quinoline-sulfonamide moiety with other known pharmacophores to generate compounds with novel or synergistic activities. For instance, researchers have successfully synthesized hybrid systems containing quinoline (B57606) and 1,2,3-triazole moieties to explore new anticancer and antimicrobial agents. nih.gov This approach aims to engage multiple biological targets or enhance interaction with a single target.

Another key tactic is the synthesis of regioisomers to explore the structure-activity relationship (SAR). By systematically altering the substitution patterns on the quinoline and phenyl rings, researchers can fine-tune the compound's properties. For example, a study on quinoline-based benzenesulfonamides developed as carbonic anhydrase inhibitors (CAIs) involved grafting the sulfonamide group at different positions (ortho, meta, and para) on the anilino moiety, which led to the identification of potent and selective inhibitors of cancer-related carbonic anhydrase isoforms. mdpi.com This demonstrates that subtle changes in molecular geometry can significantly impact biological activity and target specificity.

Further optimization involves modifying linker units within the molecule. In one study, replacing an amino linker with a hydrazide one was explored to alter the compound's flexibility and binding characteristics. mdpi.com These modifications are crucial for improving physicochemical properties, which often lead to the failure of drug candidates in clinical trials. nih.gov The synthesis of these new derivatives is a meticulous process, often involving multi-step molecular assembly and comprehensive spectroscopic analysis to confirm their structures. researchgate.net

Table 1: Strategies for Derivative Development
Modification StrategyDescriptionExampleDesired Outcome
Molecular HybridizationCombining the quinoline-sulfonamide scaffold with other pharmacologically active moieties.Creation of quinoline-1,2,3-triazole hybrids. nih.govNovel mechanisms of action, synergistic effects, enhanced potency.
RegioisomerizationAltering the position of functional groups on the aromatic rings.Switching a benzenesulfonamide (B165840) group to ortho-, meta-, and para-positions. mdpi.comImproved target specificity, optimized binding interactions, favorable pharmacokinetics.
Linker ModificationChanging the chemical nature or length of the linker connecting different parts of the molecule.Replacing an amino linker with a hydrazide linker. mdpi.comEnhanced target engagement, modified flexibility, improved physicochemical properties.
Substituent VariationIntroducing various chemical groups (e.g., halogens, methoxy (B1213986) groups) onto the core structure.Synthesis of a series of N-(substituted-phenyl) quinoline-sulfonamides. nih.govFine-tuning of electronic and steric properties for better efficacy and selectivity.

Exploration of Novel Therapeutic Targets and Broadened Disease Applications

While initial research has highlighted the anticancer potential of quinoline sulfonamides, their structural versatility allows for the exploration of a wide array of other therapeutic targets and disease applications. researchgate.net The sulfonamide group is a key functional moiety present in a diverse range of medicines used to treat conditions from bacterial infections to diabetes and inflammation. nih.govdrugs.com

Recent studies have identified several novel targets for this class of compounds:

Pyruvate Kinase M2 (PKM2): Certain quinoline-8-sulfonamide (B86410) derivatives have been designed as modulators of PKM2, an enzyme that plays a critical role in cancer cell metabolism. mdpi.comnih.gov By targeting PKM2, these compounds can disrupt the energy supply of tumor cells, representing a promising approach for cancer therapy. mdpi.comnih.gov

Carbonic Anhydrases (CAs): Specific quinoline-based sulfonamides have shown potent inhibitory activity against tumor-associated CA isoforms, particularly hCA IX and hCA XII. mdpi.com These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition can disrupt cancer cell survival and proliferation. mdpi.com

Receptor Activity-Modifying Protein 1 (RAMP1): A related compound, N-(4-methoxyphenyl) quinoline-8-sulfonamide, was found to reduce the inflammatory response in rheumatoid arthritis by targeting RAMP1. nih.gov This opens up the potential for developing new anti-inflammatory agents based on this scaffold.

Bacterial Enzymes: Hybrid quinoline-sulfonamide compounds have been investigated as antibacterial agents that target essential bacterial enzymes like DNA gyrase. nih.gov This line of research is critical for combating the growing challenge of antibiotic resistance. nih.govresearchgate.net

Other Enzymes and Factors: The broader quinoline sulfonamide class has been investigated for its ability to inhibit phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF), suggesting applications in treating asthma and other inflammatory conditions. google.com Additionally, sulphonamide–quinoline–dithiocarbamate hybrids have been reported to inhibit Lysine-specific demethylase 1 (LSD1), a target in bladder cancer. researchgate.net

Table 2: Novel Targets and Potential Applications of Quinoline Sulfonamides
Biological TargetPotential Therapeutic AreaReference
Pyruvate Kinase M2 (PKM2)Oncology (e.g., lung cancer) mdpi.comnih.gov
Carbonic Anhydrase (hCA IX, hCA XII)Oncology (hypoxic tumors) mdpi.com
Receptor Activity-Modifying Protein 1 (RAMP1)Inflammatory Diseases (e.g., Rheumatoid Arthritis) nih.gov
DNA GyraseInfectious Diseases (bacterial infections) nih.gov
Phosphodiesterase IV (PDE IV) / Tumor Necrosis Factor (TNF)Inflammatory Diseases (e.g., Asthma) google.com
Lysine-specific demethylase 1 (LSD1)Oncology (e.g., bladder cancer) researchgate.net

Integration of Advanced Experimental and Computational Methodologies for Expedited Discovery

The drug discovery and development process is being significantly accelerated by the integration of advanced computational methodologies. In the field of quinoline sulfonamide research, in silico techniques are playing a pivotal role from initial design to lead optimization.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its protein target. nih.gov Researchers have used molecular docking and molecular dynamics simulations to design and identify potent quinoline-8-sulfonamide derivatives as modulators of PKM2. mdpi.com These simulations provide crucial insights into the ligand-protein interactions, guiding the synthesis of compounds with improved binding characteristics. mdpi.com Similarly, docking studies have been employed to understand the interaction of hybrid compounds with DNA gyrase and to rationalize the inhibitory activity of new derivatives against carbonic anhydrase isoforms. mdpi.comnih.gov

Current Challenges and Emerging Opportunities in Quinoline Sulfonamide Research

Despite the significant potential, research in this area faces several challenges. A primary hurdle is the global issue of drug resistance, particularly in the contexts of cancer and infectious diseases. researchgate.net This necessitates the continuous development of novel compounds that can overcome existing resistance mechanisms. nih.gov On the chemical front, synthetic challenges can arise; for instance, the inherent chelating properties of certain quinoline systems can interfere with catalysts used in synthetic reactions, requiring methodological adjustments. nih.gov Achieving high target specificity to minimize off-target effects and potential toxicity remains a fundamental challenge in drug design.

However, these challenges are coupled with significant opportunities. The strategy of creating hybrid molecules by combining the quinoline sulfonamide scaffold with other pharmacophores is a major opportunity to develop compounds with unique mechanisms of action. researchgate.net The vast, unexplored potential of this chemical class against a wide range of diseases beyond oncology—including inflammatory, infectious, and neurological disorders—presents a major frontier for future research. nih.govgoogle.com The increasing sophistication and accessibility of computational chemistry tools offer an unprecedented opportunity to rationalize experimental findings and expedite the design-synthesis-test cycle, making the discovery of new therapeutic agents more efficient and cost-effective. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(4-phenoxyphenyl)quinoline-8-sulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Quinoline Core Synthesis : The quinoline scaffold is typically synthesized via the Skraup reaction using glycerol, sulfuric acid, and aniline derivatives under controlled heating (120–150°C).
  • Sulfonamide Introduction : React the quinoline intermediate with sulfonyl chloride (e.g., 8-quinolinesulfonyl chloride) in a polar aprotic solvent (e.g., DMF) with a base (pyridine or triethylamine) at 0–25°C .
  • Phenoxyphenyl Attachment : Coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .
    • Optimization : Adjust solvent polarity (e.g., NMP for higher yields), temperature (50–80°C for faster kinetics), and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Monitor purity via HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Key Techniques :

  • XRPD (X-ray Powder Diffraction) : Confirms crystallinity and polymorph identity. Peaks at 2θ = 12.5°, 17.8°, and 22.3° indicate Form I .
  • DSC/TGA : Determines thermal stability (decomposition >250°C) and melting points (e.g., endothermic peak at 180°C for anhydrous forms) .
  • NMR (¹H/¹³C) : Verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺ at m/z 419.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic data for this compound?

  • Approach :

Controlled Crystallization : Screen solvents (e.g., ethanol, acetonitrile) under varying cooling rates to isolate distinct polymorphs .

Variable-Temperature XRPD : Track phase transitions (e.g., Form II → Form I at 150°C) .

Synchrotron Studies : Resolve overlapping diffraction peaks for metastable forms .

  • Case Study : Patent WO2019104134A1 identifies three polymorphs with differing bioavailabilities; use dissolution testing (pH 6.8 buffer) to correlate solubility with crystal packing .

Q. What strategies are effective for stabilizing the sulfonamide group during functionalization reactions?

  • Solutions :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) to shield the sulfonamide during alkylation .
  • Low-Temperature Coupling : Perform reactions at –20°C to minimize hydrolysis .
  • Lewis Acid Catalysis : Employ AlCl₃ or ZnCl₂ to enhance electrophilic substitution on the quinoline ring without degrading the sulfonamide .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

  • Mechanistic Insights :

  • Pyruvate Kinase Modulation : Competes with ATP binding in PKM2 isoform (IC₅₀ = 0.8 μM), validated via luminescent kinase assays .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track localization in cancer cell lines .
    • Data Interpretation : Cross-validate IC₅₀ values with SPR (surface plasmon resonance) to confirm binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹) .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity between amorphous and crystalline forms be addressed?

  • Resolution Workflow :

Purity Reassessment : Verify amorphous form purity (<5% crystallinity via XRPD) .

Solubility Testing : Compare dissolution profiles (amorphous form: 3.5 mg/mL vs. crystalline: 0.8 mg/mL in PBS) .

In Vivo PK/PD : Administer both forms in murine models; higher AUC (area under the curve) for amorphous correlates with enhanced efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.